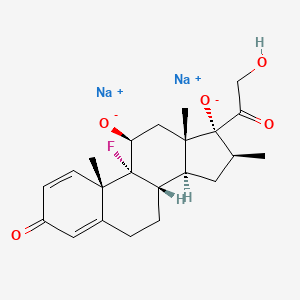
Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, disodium salt, (11beta,16beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone involves multiple steps, starting from a suitable steroid precursor. One common route involves the fluorination of a pregna-1,4-diene-3,20-dione derivative, followed by hydroxylation and methylation reactions . The reaction conditions typically require the use of reagents such as fluorine gas, hydrogen peroxide, and methyl iodide, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of dexamethasone is carried out in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity . The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various dexamethasone derivatives with modified functional groups, which can have different pharmacological properties and applications .
Scientific Research Applications
Dexamethasone has a wide range of scientific research applications, including:
Mechanism of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes . Upon binding, the dexamethasone-receptor complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA, leading to the modulation of gene transcription . This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Prednisolone: A glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory properties.
Uniqueness
Dexamethasone is unique in its high potency and long duration of action compared to other glucocorticoids . Its fluorinated structure enhances its binding affinity to the glucocorticoid receptor, resulting in more potent anti-inflammatory effects .
Properties
CAS No. |
7460-03-9 |
|---|---|
Molecular Formula |
C22H27FNa2O5 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
disodium;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11,17-diolate |
InChI |
InChI=1S/C22H27FO5.2Na/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;;/h6-7,9,12,15-17,24H,4-5,8,10-11H2,1-3H3;;/q-2;2*+1/t12-,15-,16-,17-,19-,20-,21-,22-;;/m0../s1 |
InChI Key |
CUAKZZUNMDTHBQ-LWCNAHDDSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)[O-])C)[O-])F)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)[O-])C)[O-])F)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




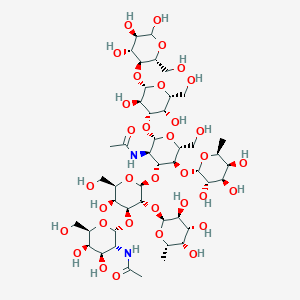
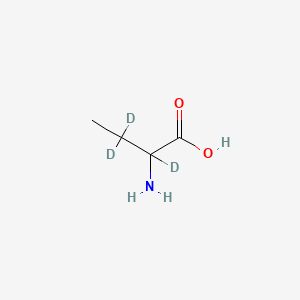

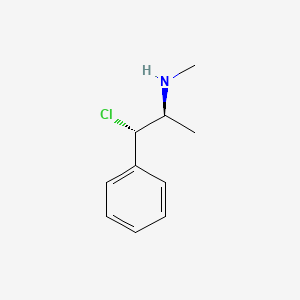
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)

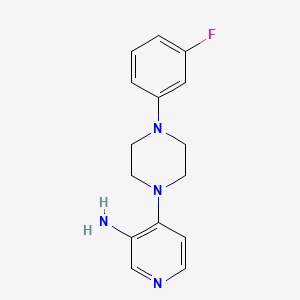
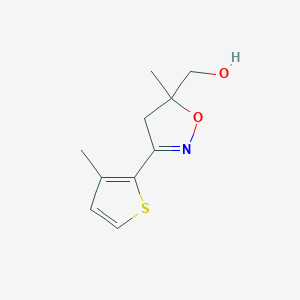
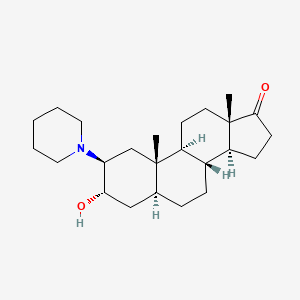
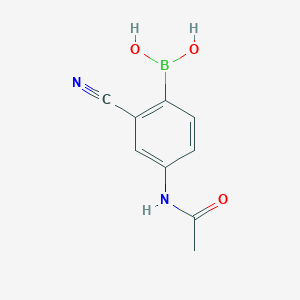
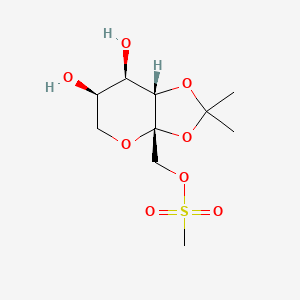
![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
